molecular formula C6H9N3O B13016003 (3-Amino-6-methylpyrazin-2-yl)methanol

(3-Amino-6-methylpyrazin-2-yl)methanol

Cat. No.: B13016003
M. Wt: 139.16 g/mol
InChI Key: SJCXCURFVLETMV-UHFFFAOYSA-N
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Description

(3-Amino-6-methylpyrazin-2-yl)methanol is a chemical compound with the molecular formula C6H9N3O. It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-6-methylpyrazin-2-yl)methanol typically involves the reaction of 3-amino-6-methylpyrazine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-6-methylpyrazin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Amino-6-methylpyrazin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-6-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: (3-Amino-6-methylpyrazin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(3-amino-6-methylpyrazin-2-yl)methanol

InChI

InChI=1S/C6H9N3O/c1-4-2-8-6(7)5(3-10)9-4/h2,10H,3H2,1H3,(H2,7,8)

InChI Key

SJCXCURFVLETMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)CO)N

Origin of Product

United States

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